

Spectroscopic and Pharmacological Profile of 2C-B-Fly: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a psychedelic phenethylamine that is structurally related to 2C-B. It is characterized by the fusion of the two methoxy groups of 2C-B into dihydrofuran rings, creating a more rigid molecular structure. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and pharmacological information for **2C-B-Fly**. While comprehensive, publicly accessible spectroscopic datasets remain limited, this document compiles the currently available information from various analytical sources.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₄ BrNO ₂	[1]
Molar Mass	284.15 g/mol	[1]
Appearance	Solid green material (as per one forensic sample)	[2]
CAS Number	178557-21-6	[1]

Spectroscopic Data

Detailed experimental ^1H NMR and ^{13}C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), for **2C-B-Fly** are not readily available in the public domain. Forensic chemistry literature, such as the Microgram Journal, has reported on the characterization of **2C-B-Fly**; however, access to the full spectroscopic data from these publications is restricted. The following tables represent a summary of the limited and qualitative infrared spectroscopy information that has been described.

Infrared (IR) Spectroscopy

Key absorbance peaks for **2C-B-Fly** have been noted in the literature, corresponding to specific functional groups within the molecule.

Wavenumber (cm^{-1})	Assignment
1100–1300	C–O–C ether bridges (stretching)
1500–1600	Aromatic C=C vibrations

Note: A full, publicly available IR spectrum with a comprehensive peak list for **2C-B-Fly** has not been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available, detailed ^1H NMR and ^{13}C NMR data for **2C-B-Fly** is currently unavailable. Forensic laboratories and research institutions that have synthesized and analyzed this compound hold this data, but it is not typically released in open-access publications. For researchers requiring this data, direct acquisition from a certified reference standard is recommended.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and IR data specifically for **2C-B-Fly** are not available in the public literature. However, general methodologies for the analysis of novel psychoactive substances (NPS) are well-established.

General Protocol for NMR Analysis of Novel Psychoactive Substances

- **Sample Preparation:** A few milligrams of the reference standard are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard ^1H and ^{13}C NMR spectra are recorded. For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
- **Data Processing:** The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, and through-bond correlations, allowing for the complete structural elucidation of the molecule.

General Protocol for FT-IR Analysis

- **Sample Preparation:** A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The sample is scanned over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Pharmacological Profile

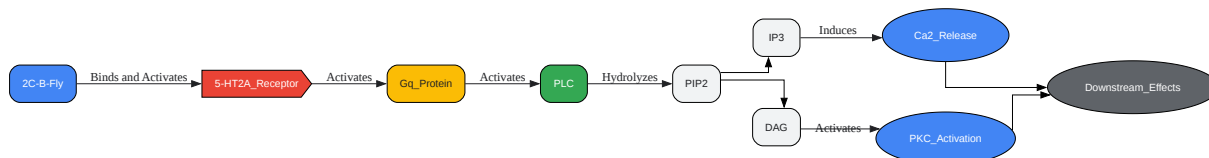
2C-B-Fly is a potent agonist at several serotonin receptors, which is believed to be the primary mechanism for its psychedelic effects.[3]

Receptor Binding Profile

Receptor	Affinity (K _i , nM) or Activity
5-HT _{2a}	Potent agonist
5-HT _{2e}	High affinity
5-HT _{1a}	High affinity
5-HT _{1e}	High affinity
5-HT _{1k}	High affinity
5-HT _{2o}	High affinity

Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway of **2C-B-Fly** at the 5-HT_{2a} receptor, a key interaction for its psychedelic effects.



[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade of **2C-B-Fly** at the 5-HT_{2a} receptor.

Conclusion

While **2C-B-Fly** has been characterized by forensic and research laboratories, a comprehensive public repository of its spectroscopic data (NMR and IR) is lacking. The information available confirms its identity as a rigid analog of 2C-B and outlines its potent

interaction with multiple serotonin receptors. For definitive structural analysis and further research, it is essential to obtain a certified reference standard and perform independent spectroscopic analysis. The provided information serves as a foundational guide for professionals in the fields of forensic science, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic and Pharmacological Profile of 2C-B-Fly: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122744#spectroscopic-data-nmr-ir-for-2c-b-fly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com